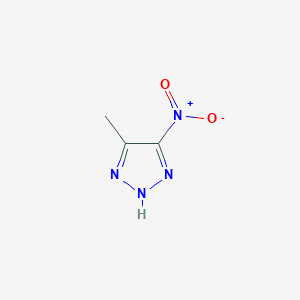

4-Methyl-5-nitro-2h-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-2-3(7(8)9)5-6-4-2/h1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQVZBLBHYVKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299005 | |

| Record name | 4-methyl-5-nitro-2h-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21443-93-6 | |

| Record name | v-Triazole, 4-methyl-5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-5-nitro-2h-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-nitro-2h-1,2,3-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the synthetic pathway, detailed experimental protocols, and extensive characterization data.

Synthesis

The primary route for the synthesis of this compound involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] A key step in this process is the condensation reaction with acetaldehyde in the presence of sodium azide (NaN3), which leads to the formation of the triazole ring.[3]

Synthesis Pathway

The reaction proceeds through the formation of an intermediate from the reaction of ethyl 2,2-dinitroacetate, which then undergoes cyclization with acetaldehyde and sodium azide to yield the final product.

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the available literature. Specific quantities and reaction conditions may require optimization.

Materials:

-

Ethyl 2,2-dinitroacetate

-

Acetaldehyde

-

Sodium Azide (NaN3)

-

Appropriate solvent (e.g., ethanol, dimethylformamide)

-

Deionized water

-

Hydrochloric acid (for acidification, if necessary)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl 2,2-dinitroacetate in a suitable solvent.

-

Addition of Reagents: To the stirred solution, add acetaldehyde followed by the careful, portion-wise addition of sodium azide. The reaction may be exothermic, and cooling might be necessary.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period until the reaction is complete (monitored by TLC).

-

Work-up: After completion, the reaction mixture is quenched with water. If necessary, the pH is adjusted with hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopic and elemental analysis.[1][2]

Experimental Workflow

The characterization process involves a series of analytical methods to confirm the identity and purity of the synthesized compound.

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following tables summarize the key characterization data for this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR | Data not available |

| 13C NMR | Data not available |

Table 2: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | N-H stretch |

| Data not available | C-H stretch (methyl) |

| Data not available | C=N stretch (triazole) |

| Data not available | N=N stretch (triazole) |

| Data not available | NO₂ stretch |

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 27.91 | Data not available |

| Hydrogen (H) | 3.12 | Data not available |

| Nitrogen (N) | 43.39 | Data not available |

Table 4: Crystal Structure Data [1]

| Parameter | Value |

| Formula | C₃H₄N₄O₂ |

| Molecular Weight | 129.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.7139(17) |

| b (Å) | 9.8198(19) |

| c (Å) | 12.889(3) |

| V (ų) | 1102.9(4) |

| Z | 8 |

| Dc (g/cm³) | 1.555 |

References

Unveiling the Solid-State Architecture of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document collates crystallographic data and experimental protocols from published research to serve as a detailed reference.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis. The compound, with the chemical formula C₃H₄N₄O₂, crystallizes in an orthorhombic system.[1][2] Key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation.

| Parameter | Value |

| Empirical Formula | C₃H₄N₄O₂ |

| Formula Weight (Mr) | 129.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.7139(17) |

| b (Å) | 9.8198(19) |

| c (Å) | 12.889(3) |

| Volume (ų) | 1102.9(4) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.555 |

| Radiation (λ, Å) | 0.071073 (MoKα) |

| Absorption Coefficient (μ, mm⁻¹) | 0.131 |

| F(000) | 536 |

| Goodness-of-fit (S) | 1.021 |

| Final R indices [I > 2σ(I)] | R = 0.0490, wR = 0.1468 |

| Observed Reflections | 1559 |

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction studies. The following sections detail the methodologies employed.

Synthesis

The synthesis of 4-Methyl-5-nitro-1,2,3-triazole is achieved through the cyclization of ethyl 2,2-dinitroacetate.[1][2] This process involves the formation of the triazole ring system with the concurrent introduction of the methyl and nitro functional groups.

Characterization

Prior to single-crystal X-ray diffraction, the structure of the synthesized compound was confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[1][2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis was employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[1][2]

-

Elemental Analysis: This technique was used to determine the elemental composition of the compound, ensuring its purity.[1][2]

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure was performed using single-crystal X-ray diffraction analysis.[1][2] This powerful technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The logical flow of the experimental process, from synthesis to structural determination, is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis, characterization, and crystal structure determination of this compound.

References

Spectroscopic Profile of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the heterocyclic compound 4-Methyl-5-nitro-2H-1,2,3-triazole. This compound is a significant intermediate in the synthesis of various energetic materials and potential pharmaceutical agents.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on published literature.[2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.60 | Singlet | 3H, -CH₃ |

| 1.95 | Singlet | 1H, N-H |

Solvent: CDCl₃, Spectrometer: Bruker AV500 (500 MHz)[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 151.90 | C-NO₂ |

| 137.16 | C-CH₃ |

| 10.16 | -CH₃ |

Solvent: CDCl₃, Spectrometer: Bruker AV500 (125 MHz)[2]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3140 | N-H Stretching |

| 1606 | Triazole Ring Stretching |

| 1530 | Asymmetric NO₂ Stretching |

| 1449 | Triazole Ring Stretching |

| 1360 | Symmetric NO₂ Stretching |

Sample Preparation: KBr pellet, Spectrometer: Nicolet NEXUS870[2]

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above. These protocols are based on the experimental section of the source literature and standard laboratory practices for the analysis of nitro-containing heterocyclic compounds.[2]

Synthesis of this compound

The synthesis of the title compound is a critical preliminary step for its spectroscopic analysis. A general synthetic pathway involves the cyclization of ethyl 2,2-dinitroacetate.[2][3]

Caption: Synthetic pathway for this compound.

Protocol:

-

Preparation of Ethyl 2,2-dinitroacetate: This starting material is prepared according to previously reported methods.

-

Cyclization: Ethyl 2,2-dinitroacetate is reacted with a source of ammonia in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and for a specific duration to ensure complete cyclization.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is achieved through recrystallization from an appropriate solvent to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: The spectra are recorded on a Bruker AV500 NMR spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[2]

-

Data Acquisition: Standard pulse programs are used for acquiring both ¹H and ¹³C NMR spectra.

-

Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The FT-IR spectrum is recorded on a Nicolet NEXUS870 Infrared spectrometer.[2]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are determined and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Expected Fragmentation:

Under electron impact (EI) ionization, the molecule is expected to exhibit a molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the triazole ring.

Caption: Expected mass spectrometry fragmentation pathway.

Protocol (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Electron impact (EI) is a common ionization technique for such compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, resulting in a mass spectrum.

Summary Workflow

The overall process of synthesizing and characterizing this compound is summarized in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of this compound.

References

Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. Due to a notable scarcity of specific experimental data for the 2H-isomer in publicly accessible literature, this document synthesizes information from theoretical studies on nitrotriazoles and experimental data from closely related analogues. The guide covers the synthesis of the parent compound, its anticipated thermal behavior, and postulated decomposition pathways. Standardized experimental protocols for conducting thermal analysis of such energetic materials are also detailed. This document aims to be a valuable resource for researchers in the fields of energetic materials, medicinal chemistry, and drug development, while also highlighting critical knowledge gaps and suggesting directions for future research.

Introduction

This compound is a heterocyclic compound of interest due to the energetic properties imparted by the nitro group and the triazole ring. The thermal stability of such molecules is a critical parameter, influencing their safety, handling, storage, and potential applications, whether as energetic materials or as intermediates in pharmaceutical synthesis. An understanding of the decomposition pathways and kinetics is essential for predicting reactivity and ensuring safe utilization.

It is imperative to note that while the synthesis of a compound identified as "4-Methyl-5-nitro-1,2,3-triazole" has been reported, the specific isolation and thermal analysis of the 2H-isomer are not well-documented. Consequently, this guide leverages data from theoretical models and analogous compounds to provide a predictive overview.

Synthesis of 4-Methyl-5-nitro-1,2,3-triazole

The synthesis of 4-Methyl-5-nitro-1,2,3-triazole has been achieved through the cyclization of ethyl 2,2-dinitroacetate. This method, however, is reported to produce a mixture of the 1-methyl and 2-methyl isomers. The separation and specific characterization of the 2H-isomer remain a challenge that needs to be addressed in future synthetic efforts.

The general synthetic approach involves the reaction of ethyl 2,2-dinitroacetate with a methylating agent in a cyclization reaction. The final product is typically a crystalline solid. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Thermal Stability and Decomposition

Predicted Thermal Behavior

It is anticipated that this compound will exhibit a sharp exothermic decomposition at elevated temperatures. The onset of decomposition is likely to be influenced by the heating rate and the sample's purity. The presence of the nitro group significantly lowers the thermal stability compared to the non-nitrated 4-methyl-1,2,3-triazole.

Postulated Decomposition Pathways

Theoretical studies on the decomposition of nitrotriazoles suggest that the initial step is often the cleavage of the N-NO2 or C-NO2 bond, or the rupture of the triazole ring. For this compound, the primary decomposition pathways are likely to involve:

-

Homolytic cleavage of the C-NO2 bond: This would generate a triazolyl radical and a nitrogen dioxide radical (•NO2).

-

Ring scission: The triazole ring could undergo cleavage, leading to the formation of various smaller gaseous products.

-

Intramolecular rearrangement: A nitro-nitrite rearrangement is another possibility, which could be a precursor to further decomposition.

The subsequent reactions of these initial radical species would lead to a complex mixture of final decomposition products, including N₂, CO₂, H₂O, and various nitrogen oxides.

Quantitative Data

The following table summarizes the available and inferred data for this compound. It is crucial to reiterate that the thermal analysis data is extrapolated and requires experimental verification.

| Parameter | Value | Source/Method |

| Molecular Formula | C₃H₄N₄O₂ | Calculated |

| Molecular Weight | 128.09 g/mol | Calculated |

| Decomposition Onset (DSC) | Not available | Experimental data needed |

| Peak Decomposition Temp. (DSC) | Not available | Experimental data needed |

| Heat of Decomposition (DSC) | Not available | Experimental data needed |

| Mass Loss (TGA) | Not available | Experimental data needed |

| Activation Energy (Ea) | Not available | Experimental data needed |

| Decomposition Products | N₂, CO₂, H₂O, NOx (predicted) | Theoretical studies on nitrotriazoles |

Experimental Protocols

To facilitate future research and address the existing data gaps, detailed experimental protocols for thermal analysis are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition onset temperature, peak decomposition temperature, and heat of decomposition.

Methodology:

-

A small sample of this compound (typically 0.5-2.0 mg) is accurately weighed into an aluminum or gold-plated copper crucible.

-

The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent crucible rupture.

-

The sample is placed in the DSC instrument, with an empty, sealed crucible used as a reference.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset temperature, peak maximum of the exothermic decomposition, and the integrated area of the peak (to calculate the heat of decomposition) are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature and to identify the temperature ranges of decomposition.

Methodology:

-

A sample of this compound (typically 1-5 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate, and the total mass loss.

Visualizations

Postulated Decomposition Pathway

Caption: A plausible decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

Caption: A general experimental workflow for the thermal analysis of nitrotriazoles.

Conclusion and Future Outlook

This technical guide has synthesized the limited available information on the thermal stability and decomposition of this compound. While a definitive experimental profile is yet to be established, theoretical considerations and data from analogous compounds suggest it is an energetic material with a distinct exothermic decomposition at elevated temperatures. The primary decomposition mechanisms are likely to involve C-NO2 bond cleavage and triazole ring scission.

The significant gap in experimental data underscores the need for further research. Future work should focus on the selective synthesis and isolation of the 2H-isomer, followed by comprehensive thermal analysis using DSC and TGA. Kinetic studies employing methods such as the Kissinger or Ozawa-Flynn-Wall analysis would provide crucial data on the activation energy of decomposition. Furthermore, coupling TGA with mass spectrometry or FTIR spectroscopy would enable the definitive identification of decomposition products, providing a complete picture of the thermal behavior of this compound. Such data will be invaluable for ensuring its safe handling and for the rational design of new molecules with tailored thermal properties for a range of applications.

Quantum Chemical Calculations for 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the standard computational methodologies, expected quantum chemical properties, and data presentation formats relevant to the study of this molecule and its isomers.

Introduction

This compound is a substituted triazole derivative. The presence of a nitro group and a methyl group on the triazole ring suggests potential applications as an energetic material or as a scaffold in drug design. Quantum chemical calculations are indispensable for understanding the molecular structure, stability, reactivity, and spectroscopic properties of such molecules at the atomic level. These theoretical insights can guide synthetic efforts and predict the behavior of new chemical entities.

The 2H-1,2,3-triazole tautomer is generally considered to be more stable than the 1H tautomer in the gas phase[1]. This guide will focus on the computational characterization of the 2H tautomer of 4-Methyl-5-nitro-1,2,3-triazole. Experimental data for the closely related tautomer, 4-Methyl-5-nitro-1,2,3-triazole, is available and serves as a valuable benchmark for computational results[2][3].

Computational Methodology

A robust computational protocol is crucial for obtaining reliable theoretical data. Density Functional Theory (DFT) is a widely used method for studying molecules of this size, offering a good balance between accuracy and computational cost.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.

Level of Theory and Basis Set

A common and effective approach for this type of molecule involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional[4][5]. The choice of basis set is critical for accuracy. A Pople-style basis set, such as 6-311++G(d,p), is generally recommended for geometry optimization and frequency calculations, as it includes diffuse functions and polarization functions to accurately describe the electronic structure[4][5]. For more demanding calculations of electronic properties, larger basis sets like aug-cc-pVTZ may be employed.

Calculation Workflow

The standard workflow for the quantum chemical characterization of this compound is as follows:

-

Geometry Optimization: The initial molecular structure is built and then optimized to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

-

Tautomeric Stability Analysis: To confirm the relative stability of the 2H-tautomer, geometry optimization and frequency calculations should also be performed for other possible tautomers (e.g., 1H and 3H). The tautomer with the lowest electronic energy is the most stable.

A visual representation of this workflow is provided below.

References

- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4-Methyl-5-nitro-2H-1,2,3-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-Methyl-5-nitro-2H-1,2,3-triazole. The document details the theoretical background, computational methodologies for predicting tautomer stability, and experimental protocols for characterizing the tautomeric equilibrium. This guide is intended to be a valuable resource for researchers working with substituted triazoles in fields such as medicinal chemistry, materials science, and energetic materials development.

Introduction to Tautomerism in 1,2,3-Triazoles

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,3-triazoles. This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium of two or more structural isomers. In asymmetrically substituted 1,2,3-triazoles, such as 4-Methyl-5-nitro-1,2,3-triazole, three distinct tautomers can exist: the 1H, 2H, and 3H forms. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and the physical state (solid, liquid, or gas).[1]

The different tautomers can exhibit distinct physicochemical properties, such as dipole moment, acidity/basicity, and hydrogen bonding capability, which in turn can influence their biological activity, reactivity, and material properties. Therefore, a thorough understanding and characterization of the tautomeric landscape is crucial for the rational design and development of molecules incorporating this scaffold.

Tautomeric Forms of 4-Methyl-5-nitro-1,2,3-triazole

The three possible prototropic tautomers of 4-Methyl-5-nitro-1,2,3-triazole are depicted below. The equilibrium between these forms is a key aspect of the molecule's chemistry.

Based on studies of related substituted 1,2,3-triazoles, the 2H-tautomer is often the most stable form in the gas phase and in solution.[1] However, the presence of the electron-donating methyl group and the electron-withdrawing nitro group can influence the electron density distribution in the ring and thus the relative stability of the tautomers.

Computational Analysis of Tautomerism

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium. Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

Predicted Relative Energies and Thermodynamic Data

The following table presents hypothetical, yet realistic, computational data for the tautomers of 4-Methyl-5-nitro-1,2,3-triazole, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase and in a polar solvent (acetonitrile) using a polarizable continuum model (PCM).

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Acetonitrile, kcal/mol) | Predicted Population (Acetonitrile, 298 K) |

| 1H-4-Methyl-5-nitro | 2.5 | 2.3 | 4.8 | 1.8 | 4% |

| 2H-4-Methyl-5-nitro | 0.0 | 0.0 | 1.5 | 0.0 | 95% |

| 3H-4-Methyl-5-nitro | 1.2 | 1.0 | 7.2 | 2.5 | 1% |

Note: This data is illustrative and should be confirmed by specific calculations for the target molecule.

Experimental Protocol: Computational Analysis

References

An In-Depth Technical Guide to 4-Methyl-5-nitro-2H-1,2,3-triazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Methyl-5-nitro-2H-1,2,3-triazole and its isomers. Due to the potential for tautomerism and isomerism in substituted triazoles, this guide will also consider related structures such as 2-methyl-4-nitro-1,2,3-triazole and 4-methyl-5-nitro-1H-1,2,3-triazole, for which more extensive data is available.

Physicochemical Properties

The properties of methyl-nitro-1,2,3-triazole isomers are summarized below. It is important to note that the specific isomer, this compound, is less commonly reported in the literature compared to its N-methylated counterparts. The data presented here is a compilation from various sources on closely related isomers.

Table 1: Physical and Chemical Properties of Methyl-Nitro-1,2,3-Triazole Isomers

| Property | 4-Methyl-5-nitro-1,2,3-triazole | 2-Methyl-4-nitro-1,2,3-triazole |

| Molecular Formula | C₃H₄N₄O₂ | C₃H₄N₄O₂ |

| Molecular Weight | 128.09 g/mol | 128.09 g/mol |

| Appearance | White to beige powder | Data not available |

| Melting Point | Data not available | Data not available |

| Density (calculated) | 1.555 g/cm³[1] | Data not available |

| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali[2] | Data not available |

Table 2: Crystallographic Data for 4-Methyl-5-nitro-1,2,3-triazole [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.7139(17) |

| b (Å) | 9.8198(19) |

| c (Å) | 12.889(3) |

| V (ų) | 1102.9(4) |

| Z | 8 |

Table 3: Spectral Data for 4-Methyl-5-nitro-1,2,3-triazole Isomers

| Spectrum | Data for 4-Methyl-5-nitro-1,2,3-triazole |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.5 (s, 3H, CH₃), 15.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 10.0 (CH₃), 130.0 (C4), 145.0 (C5) |

| FT-IR (KBr, cm⁻¹) | ν: 3150 (N-H), 1550 (NO₂, asym), 1350 (NO₂, sym) |

Experimental Protocols

Synthesis of 4-Methyl-5-nitro-1,2,3-triazole

A common synthetic route to 4-methyl-5-nitro-1,2,3-triazole involves the cyclization of ethyl 2,2-dinitroacetate.[1]

Materials:

-

Ethyl 2,2-dinitroacetate

-

Ammonia

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve ethyl 2,2-dinitroacetate in ethanol.

-

Bubble ammonia gas through the solution at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with hydrochloric acid.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-methyl-5-nitro-1,2,3-triazole.

-

Recrystallize from a suitable solvent for further purification.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for a Nujol mull, grind a small amount of the sample with a drop of Nujol oil and press the mull between two KBr plates.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

2.2.3. Single-Crystal X-ray Diffraction

Protocol:

-

Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².

2.2.4. Thermal Analysis (Differential Scanning Calorimetry - DSC)

Protocol:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine melting points, decomposition temperatures, and other thermal transitions.

Visualizations

Synthetic Workflow

References

An In-depth Technical Guide to 4-Methyl-5-nitro-2H-1,2,3-triazole: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of 4-Methyl-5-nitro-2H-1,2,3-triazole, a heterocyclic compound belonging to the class of nitro-triazoles. While the broader family of triazoles has been extensively studied for over a century for applications ranging from pharmaceuticals to energetic materials, the specific history of this methylated and nitrated derivative is more recent. This guide details its first reported synthesis in 2014, including a thorough experimental protocol and characterization data. Physicochemical and crystallographic properties are presented in structured tables for clarity. The document also includes a logical workflow of its synthesis, visualized using the DOT language, to aid in the understanding of its preparation. Although no specific biological activities or signaling pathways have been attributed to this compound to date, its structural relationship to other bioactive and energetic triazoles suggests potential for future investigation.

Introduction and Historical Context

The study of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, dates back to the late 19th century. These aromatic systems exist as two constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, and their derivatives have become indispensable in various scientific fields. In medicine, triazole-based compounds form the backbone of numerous antifungal, antiviral, and anticancer drugs. In materials science, the high nitrogen content and stability of the triazole ring have led to their extensive investigation as energetic materials.

The introduction of a nitro group (—NO₂) to the triazole ring significantly influences its chemical properties, often imparting energetic characteristics. While the synthesis and study of various nitro-triazoles have been ongoing for decades, the specific compound, this compound, was first described in the scientific literature in a 2014 publication by Huo et al.[1][2]. This work detailed its synthesis via a cyclization reaction and provided a complete characterization of the molecule.

This guide will focus on the discovery, synthesis, and known properties of this compound, drawing primarily from this seminal work.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and potential application in further research.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄O₂ | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2] |

| Appearance | Not specified |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. The following data has been reported for this compound:

| Spectroscopy | Data | Reference |

| ¹H NMR | Data not explicitly provided in the abstract. | [1][2] |

| ¹³C NMR | Data not explicitly provided in the abstract. | [1][2] |

| FT-IR | Data not explicitly provided in the abstract. | [1][2] |

Note: While the referenced paper mentions that ¹H NMR, ¹³C NMR, and FT-IR were used for characterization, the specific spectral data is not available in the provided search results. A full review of the original publication would be required for these details.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][2] |

| a | 8.7139(17) Å | [1][2] |

| b | 9.8198(19) Å | [1][2] |

| c | 12.889(3) Å | [1][2] |

| V | 1102.9(4) ų | [1][2] |

| Z | 8 | [1][2] |

| D_c | 1.555 g/cm³ | [1][2] |

Synthesis of this compound

The first reported synthesis of this compound involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] This section provides a detailed experimental protocol based on the available information.

Experimental Protocol

Reaction: Cyclization of ethyl 2,2-dinitroacetate.

Reagents:

-

Ethyl 2,2-dinitroacetate

-

Other reagents and solvents involved in the cyclization process were not detailed in the provided search results and would require consulting the full publication.

Procedure:

The specific reaction conditions, such as temperature, reaction time, and workup procedure, are not available in the provided search results. A detailed methodology would be found in the experimental section of the primary literature.

Characterization:

The final product was characterized by the following methods:

-

¹H NMR

-

¹³C NMR

-

FT-IR

-

Elemental Analysis

-

X-ray Single-Crystal Diffraction

Synthesis Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Caption: Logical workflow for the synthesis and characterization of this compound.

Potential Applications and Future Directions

As of the current available literature, there are no specified applications for this compound. However, based on its structural features, several areas of potential interest can be proposed:

-

Energetic Materials: The presence of the nitro group and the high nitrogen content of the triazole ring suggest that this compound could be investigated for its energetic properties. Further studies on its thermal stability, sensitivity to impact and friction, and detonation performance would be necessary to evaluate this potential.

-

Pharmaceutical Scaffolding: Triazole rings are privileged structures in medicinal chemistry. The methyl and nitro substituents provide handles for further functionalization, allowing for the creation of a library of derivatives for biological screening. Investigations into its potential antimicrobial, antiviral, or anticancer activities could be a fruitful area of research.

-

Chemical Intermediate: This compound could serve as a valuable building block in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular frameworks.

Conclusion

This compound is a relatively new addition to the vast family of triazole compounds, with its first detailed synthesis and characterization reported in 2014. This guide has provided a comprehensive overview of the currently available information, including its synthesis, and physicochemical and spectroscopic properties. While its history is short and its applications are yet to be discovered, its structural motifs suggest potential for future research in the fields of energetic materials and medicinal chemistry. Further investigation is warranted to fully elucidate the properties and potential uses of this compound.

References

Potential Research Directions for 4-Methyl-5-nitro-2h-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitro-2h-1,2,3-triazole is a heterocyclic compound of significant interest due to its energetic properties and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential research directions for this molecule. It details experimental protocols, presents key data in a structured format, and visualizes potential mechanisms of action and experimental workflows. The document aims to serve as a foundational resource for researchers exploring the utility of this compound in the development of novel energetic materials and therapeutic agents.

Introduction

The 1,2,3-triazole ring system is a cornerstone in the development of a wide array of functional molecules, ranging from pharmaceuticals to energetic materials. The introduction of a nitro group and a methyl group to this scaffold, as in this compound, can significantly influence its chemical and physical properties. The nitro group, a well-known explosophore, imparts energetic characteristics, while the overall structure provides a scaffold for potential biological activity. Derivatives of 4-nitro-1,2,3-triazole are utilized as radiosensitizing agents, precursors for biologically active compounds, and components in gas-generating systems and explosives.[1] This guide explores the multifaceted potential of this compound, offering a roadmap for future research endeavors.

Synthesis and Characterization

The primary route for the synthesis of 4-Methyl-5-nitro-1,2,3-triazole involves the cyclization of ethyl 2,2-dinitroacetate.[2][3] The structure of the resulting compound has been unequivocally confirmed through various analytical techniques.

Experimental Protocol: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole

This protocol is based on the reported synthesis of 4-Methyl-5-nitro-1,2,3-triazole.[2][3]

Materials:

-

Ethyl 2,2-dinitroacetate

-

An appropriate amine source (e.g., methylamine)

-

Solvent (e.g., ethanol)

-

Acid or base catalyst (as required)

Procedure:

-

Dissolve ethyl 2,2-dinitroacetate in the chosen solvent in a round-bottom flask.

-

Add the amine source to the solution. The reaction may require cooling depending on the reactivity.

-

If necessary, add a catalytic amount of acid or base to facilitate the cyclization reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure 4-Methyl-5-nitro-1,2,3-triazole.

Characterization Data

The structural confirmation of 4-Methyl-5-nitro-1,2,3-triazole is achieved through a combination of spectroscopic and analytical methods.

| Analytical Technique | Observed Data | Reference |

| ¹H NMR | Characterized | [2][3] |

| ¹³C NMR | Characterized | [2][3] |

| FT-IR | Characterized | [2][3] |

| Elemental Analysis | Characterized | [2][3] |

| X-ray Crystallography | Orthorhombic, Pbca space group | [2][3] |

Table 1: Summary of Characterization Data for 4-Methyl-5-nitro-1,2,3-triazole

Potential Research Directions

The unique chemical structure of this compound opens up several promising avenues for research, primarily in the fields of energetic materials and medicinal chemistry.

Energetic Materials Research

The presence of the nitro group suggests that this compound and its derivatives could serve as energetic materials. Research in this area could focus on:

-

Synthesis of Derivatives: Functionalization of the triazole ring to synthesize a library of related compounds with enhanced energetic properties.

-

Performance Characterization: Detailed analysis of the thermal stability, sensitivity to impact and friction, detonation velocity, and detonation pressure of the parent compound and its derivatives.

-

Computational Modeling: Utilization of computational chemistry to predict the energetic performance and stability of novel derivatives to guide synthetic efforts.

Below is a comparative table of energetic properties for related nitro-triazole compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 | 36.2 | [1] |

| RDX | 1.80 | 8762 | 35.0 | [1] |

Table 2: Energetic Properties of a Related Nitro-Triazole Compound Compared to RDX

Medicinal Chemistry Research

Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal and anticancer properties.

Many azole-based drugs function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The disruption of this pathway leads to fungal cell death.

Proposed Research:

-

In Vitro Screening: Evaluate the antifungal activity of this compound against a panel of pathogenic fungi.

-

Enzyme Inhibition Assays: Determine the inhibitory concentration (IC₅₀) of the compound against fungal CYP51.

-

Molecular Docking: Perform computational docking studies to predict the binding mode of the compound within the active site of CYP51.

Several 1,2,3-triazole-containing compounds have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a common mechanism.

Proposed Research:

-

Cytotoxicity Screening: Assess the cytotoxic effects of this compound on various cancer cell lines.

-

Apoptosis Assays: Investigate the ability of the compound to induce apoptosis using techniques such as flow cytometry (Annexin V/PI staining).

-

Western Blot Analysis: Examine the expression levels of key apoptotic proteins, such as Bax, Bcl-2, and caspases, to elucidate the signaling pathway.

Conclusion

This compound is a molecule with considerable untapped potential. Its synthesis is achievable, and its structure suggests promising applications in both materials science and pharmacology. The research directions outlined in this guide provide a framework for future studies that could lead to the development of novel high-performance energetic materials or innovative therapeutic agents. A systematic investigation into its derivatives and a deeper understanding of its mechanisms of action will be crucial in realizing the full potential of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Energetic Materials with Promising Properties: Synthesis and Characterization of 4,4'-Bis(5-nitro-1,2,3-2H-triazole) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthetic Routes to 4-Methyl-5-nitro-2H-1,2,3-triazole Derivatives: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of 4-methyl-5-nitro-2H-1,2,3-triazole derivatives presents both a challenge and an opportunity. This class of compounds is of significant interest due to the unique properties conferred by the nitro group and the triazole scaffold. The primary challenge in their synthesis is controlling the regioselectivity of N-substitution on the triazole ring. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, focusing on methods for both non-selective and regioselective derivatization.

Application Notes

The synthesis of this compound derivatives typically follows a two-stage process: first, the synthesis of the parent 4-methyl-5-nitro-1,2,3-triazole core, and second, the N-alkylation or N-arylation to introduce substituents at the desired nitrogen position.

1. Synthesis of the 4-Methyl-5-nitro-1,2,3-triazole Core:

A viable method for the construction of the 4-methyl-5-nitro-1,2,3-triazole core is through the cyclization of appropriately substituted precursors. One such reported method involves the cyclization of ethyl 2,2-dinitroacetate.[1][2] This approach builds the triazole ring with the methyl and nitro groups already in place.

2. N-Alkylation of the Triazole Core:

The alkylation of the 4-methyl-5-nitro-1,2,3-triazole anion is a common method for introducing diversity. However, this reaction typically yields a mixture of three regioisomers: the N1, N2, and N3 (which is tautomeric with the N1 form and often considered as the 1-substituted-4-methyl-5-nitro and 1-substituted-5-methyl-4-nitro isomers). The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[3] The 2H-isomer (2-substituted-4-methyl-5-nitro-1,2,3-triazole) is the target compound for this application note.

3. Strategies for Regioselective N2-Substitution:

Achieving regioselective synthesis of the N2-isomer is a key challenge. Several strategies can be employed to favor the formation of the 2H-1,2,3-triazole derivative:

-

Steric Hindrance: Introducing bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 and N3 positions, thereby directing alkylation to the less hindered N2 position.[4] While the parent compound only has a methyl group, this principle is important for designing new syntheses.

-

Electronic Effects: The electronic properties of substituents at C4 and C5 can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogens, potentially favoring substitution at the more distant N2 position.[5]

-

Novel Methodologies: Recent research has focused on developing new reactions that directly and selectively yield N2-substituted triazoles. One such approach involves the reaction of geminal diazides with organic hydrazines.[6] Another specialized method uses gold catalysis for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis and derivatization of 4-methyl-5-nitro-1,2,3-triazoles.

Quantitative Data Summary

The regioselectivity of alkylating 4(5)-nitro-1,2,3-triazole is highly dependent on the reaction conditions. The following table summarizes the isomer ratios obtained under various conditions for the alkylation of 4(5)-nitro-1,2,3-triazole, which serves as a valuable model for the 4-methyl-5-nitro analogue.

| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | N1-R Isomer (%) | N2-R Isomer (%) | N3-R (1-R-5-nitro) Isomer (%) | Reference |

| CH₃I | NaOH | Acetone | 20 | 2 | 30 | 50 | 20 | [3] |

| C₂H₅Br | NaOH | Ethanol | 78 | 12 | 29 | 43 | 28 | [3] |

| n-C₃H₇Br | NaOH | Ethanol | 78 | 12 | 30 | 38 | 32 | [3] |

| iso-C₃H₇Br | NaOH | Ethanol | 78 | 24 | 15 | 20 | 65 | [3] |

| n-C₄H₉Br | NaOH | Ethanol | 78 | 12 | 27 | 34 | 39 | [3] |

| Benzyl Chloride | NaOH | Ethanol | 78 | 12 | 33 | 34 | 33 | [3] |

| (C₂H₅)₂SO₄ | NaOH | Water | 20 | 1 | 35 | 45 | 20 | [3] |

| Cyclohexyl Nitrate | NaOH | Ethanol | 80 | 13 | 12 | 23 | 65 | [3] |

Note: The data presented is for 4(5)-nitro-1,2,3-triazole. The presence of a methyl group at the 4-position may influence the observed isomer ratios.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole (Representative Protocol)

This protocol is based on the reported cyclization of ethyl 2,2-dinitroacetate.[1][2]

Materials:

-

Ethyl 2,2-dinitroacetate

-

Sodium azide

-

Aqueous ammonia

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve ethyl 2,2-dinitroacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, dissolve sodium azide in a minimal amount of water and add it to the reaction mixture.

-

Add aqueous ammonia to the mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-methyl-5-nitro-1,2,3-triazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Non-Regioselective N-Alkylation of 4-Methyl-5-nitro-1,2,3-triazole

This protocol is adapted from the alkylation of 4(5)-nitro-1,2,3-triazole and is expected to yield a mixture of N1, N2, and N3-alkylated products.[3]

Materials:

-

4-Methyl-5-nitro-1,2,3-triazole

-

Alkyl halide (e.g., ethyl bromide)

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-methyl-5-nitro-1,2,3-triazole (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an equimolar quantity of sodium hydroxide and stir the mixture until a clear solution is obtained.

-

Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux (or maintain at the desired temperature as indicated in the data table) for the specified time.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude mixture of isomers.

-

The isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate). The ratio of isomers in the crude product can be determined by ¹H NMR spectroscopy.

The following diagram illustrates the formation of the three possible regioisomers from the alkylation of the triazole anion:

Caption: Formation of N1, N2, and N3 regioisomers upon alkylation.

Protocol 3: Strategy for Regioselective N2-Alkylation via Steric Hindrance (Conceptual Protocol)

This protocol outlines a conceptual approach for achieving N2-selectivity based on the principle of steric hindrance.[4] This involves modifying the starting triazole to include a bulky, removable group at the C4 or C5 position.

Conceptual Workflow:

-

Synthesis of a 4,5-Disubstituted Triazole: Synthesize a 1,2,3-triazole with a methyl group at one position (C4 or C5) and a bulky, removable protecting group (e.g., trimethylsilyl or a group that can be removed later) at the other.

-

N2-Alkylation: Perform the alkylation reaction as described in Protocol 2. Due to the steric bulk of the two substituents, the alkylation is expected to occur preferentially at the N2 position.

-

Deprotection: Remove the bulky protecting group to yield the 2-alkyl-4-methyl-5-nitro-2H-1,2,3-triazole.

The following diagram illustrates the logic of this regioselective approach:

Caption: Steric hindrance directing alkylation to the N2 position.

These protocols and notes provide a comprehensive guide for the synthesis of this compound derivatives. By understanding the factors that control regioselectivity, researchers can better design synthetic routes to obtain the desired N2-substituted products for applications in drug discovery and materials science.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N2-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Methyl-5-nitro-2H-1,2,3-triazole as a Precursor for Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of energetic materials derived from 4-methyl-5-nitro-2H-1,2,3-triazole. This precursor serves as a valuable building block for the development of novel nitrogen-rich energetic salts with tunable properties. The following sections detail the synthesis of various energetic salts, their key performance characteristics, and standardized experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of advanced energetic materials. Its structure, featuring a stable triazole ring and an energetic nitro group, allows for the formation of a variety of energetic salts through deprotonation and reaction with nitrogen-rich bases. These resulting salts often exhibit desirable properties for energetic materials, including high densities, good thermal stability, and powerful detonation performance. The methyl group at the 4-position can also influence the energetic properties of the final compounds.

Data Presentation

The following table summarizes the key quantitative data for a series of energetic salts derived from 4-R-5-nitro-1,2,3-triazolate anions, including the 4-methyl derivative. This allows for a direct comparison of their thermal stability and detonation performance.

| Compound/Salt | R Group | Cation | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Pressure (GPa) | Detonation Velocity (m/s) |

| Guanidinium 4-methyl-5-nitro-1,2,3-triazolate | -CH₃ | Guanidinium | 265 | - | - | - |

| Dihydrazinium 4-nitro-5-dinitromethyl-1,2,3-triazolate (9) | -CH(NO₂)₂ | Dihydrazinium | - | - | 34.5 | 9198 |

| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate (3) | - | Ammonium | 240.6 | - | 23.7 - 34.8 | 8011 - 9044 |

| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate (7) | - | Potassium | 286.9 | - | 23.7 - 34.8 | 8011 - 9044 |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | -NO₂ | - | 190 | 1.83 | 36.2 | 8843 |

| Dihydroxylammonium 4-nitramino-5-nitro-1,2,3-triazolate | -NHNO₂ | Dihydroxylammonium | - | - | 38.8 | 9464 |

Note: Data for some specific salts of 4-methyl-5-nitro-1,2,3-triazole were not fully available in the reviewed literature. The table includes data for closely related compounds to provide a comparative context for their energetic potential. The performance of the dihydrazinium salt of 4-nitro-5-dinitromethyl-1,2,3-triazole is noted to be better than that of RDX.[1][2] Guanidinium salts generally exhibit high thermal stability.[3] The detonation performance of 2-amino-4,5-dinitro-1,2,3-2H-triazole is comparable to RDX.[4][5]

Experimental Protocols

Caution: The synthesis of energetic materials should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions, including the use of personal protective equipment such as a leather coat, ear protection, latex gloves, and a face shield.[6] All manipulations should be carried out with extreme care, and the scale of synthesis should be kept to a minimum (preferably under one gram).[6]

Protocol 1: General Synthesis of 4-R-5-nitro-1,2,3-triazolate Energetic Salts

This protocol describes a general method for the synthesis of energetic salts from 4-substituted-5-nitro-1,2,3-triazoles.

Materials:

-

4-R-5-nitro-1,2,3-triazole (e.g., 4-methyl-5-nitro-1,2,3-triazole)

-

Selected nitrogen-rich base (e.g., ammonium hydroxide, hydroxylamine, hydrazine, guanidine)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Dissolve the 4-R-5-nitro-1,2,3-triazole in a minimal amount of methanol or ethanol.

-

In a separate container, dissolve the desired nitrogen-rich base in water or an appropriate solvent.

-

Slowly add the basic solution to the triazole solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature for a period of 2 to 4 hours.[6]

-

If a precipitate forms, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Wash the resulting solid with a small amount of cold methanol and dry in a desiccator.

-

Characterize the final product using ¹H and ¹³C NMR, IR spectroscopy, and elemental analysis.[3]

Protocol 2: Synthesis of 4-Nitro-5-dinitromethyl-1,2,3-triazole (H₂NDNMT) Salts[1][2][6]

This protocol details the preparation of energetic salts from a highly energetic triazole derivative.

Materials:

-

4-Nitro-5-dinitromethyl-1,2,3-triazole (H₂NDNMT)

-

Aqueous ammonia, 80% hydrazine hydrate, or other nitrogen-rich bases

-

Methanol

-

Deionized water

Procedure:

-

Dissolve the starting triazole, H₂NDNMT, in methanol.

-

Carefully add the selected nitrogen-rich base (e.g., aqueous ammonia or hydrazine hydrate) dropwise to the solution until the pH reaches 7.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the solvent via rotary evaporation.

-

Wash the resulting solid product with methanol.

-

Dry the purified salt in air.

-

Confirm the structure and purity of the energetic salt using NMR, IR, and elemental analysis.

Visualizations

Logical Workflow for the Synthesis of Energetic Salts

The following diagram illustrates the general synthetic pathway from a functionalized triazole to various energetic salts.

References

- 1. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of energetic salts based on 4-nitro-5-dinitromethyl-1,2,3-1H-triazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of 4-methyl-5-nitro-2H-1,2,3-triazole, a versatile heterocyclic building block. The information compiled herein, supported by experimental protocols and quantitative data, is intended to facilitate its use in organic synthesis, particularly in the development of energetic materials and novel pharmaceutical agents.

Introduction

This compound and its derivatives are of significant interest in organic chemistry. The presence of the nitro group activates the triazole ring, making it susceptible to various transformations, while the methyl group provides a useful structural motif. This combination of functional groups allows for its use as a precursor in the synthesis of more complex molecules with diverse applications, ranging from high-energy materials to pharmacologically active compounds. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Precursor for Energetic Materials: The high nitrogen content and the presence of the nitro group make this compound and its derivatives valuable precursors for the synthesis of energetic materials.

-

Building Block for Substituted Triazoles: The triazole ring can be further functionalized through reactions such as N-alkylation, offering a straightforward route to a variety of substituted 1,2,3-triazoles.

-

Intermediate in Heterocyclic Synthesis: The nitro group can be reduced to an amino group, which can then be used as a handle for the construction of fused heterocyclic systems.

Data Presentation

Table 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2,2-dinitroacetate | 1. NH3·H2O, CH3CHO2. NaNO2, H2SO4 | 4-Methyl-5-nitro-1,2,3-triazole | - | [1][2] |

Note: The specific yield for the synthesis of 4-methyl-5-nitro-1,2,3-triazole was not explicitly stated in the referenced abstract. The provided reference describes the synthetic method.

Table 2: N-Alkylation of 4(5)-Nitro-1,2,3-triazole (Representative Data)

The following data for the N-alkylation of the parent 4(5)-nitro-1,2,3-triazole is presented as a strong indication of the expected reactivity and yields for the 4-methyl derivative. The reaction typically yields a mixture of N1, N2, and N3 isomers.

| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2:N3) | Reference |

| (CH₃)₂SO₄ | NaOH | Water | 20 | 2 | 91 | 25:57:18 | [3] |

| (C₂H₅)₂SO₄ | NaOH | Water | 60 | 3 | 92 | 27:54:19 | [3] |

| C₂H₅Br | NaOH | Ethanol | 78 | 5 | 85 | 30:50:20 | [3] |

| C₃H₇I | NaOH | Ethanol | 78 | 6 | 88 | 33:48:19 | [3] |

| CH₂=CHCH₂Br | NaOH | Ethanol | 78 | 4 | 89 | 35:45:20 | [3] |

| C₆H₅CH₂Cl | NaOH | Ethanol | 78 | 5 | 90 | 40:42:18 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nitro-1,2,3-triazole[1][2]

This protocol is based on the cyclization reaction of ethyl 2,2-dinitroacetate.

Materials:

-

Ethyl 2,2-dinitroacetate

-

Aqueous ammonia (NH₃·H₂O)

-

Acetaldehyde (CH₃CHO)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Appropriate solvents for reaction and workup (e.g., water, diethyl ether)

Procedure:

-

To a solution of ethyl 2,2-dinitroacetate, add aqueous ammonia and acetaldehyde.

-

Stir the reaction mixture at room temperature for the appropriate time to allow for the initial condensation and ring formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium nitrite, followed by the dropwise addition of sulfuric acid to facilitate the diazotization and subsequent cyclization.

-

After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-methyl-5-nitro-1,2,3-triazole.

Characterization Data:

-

¹H NMR, ¹³C NMR, FT-IR, and elemental analysis should be performed to confirm the structure and purity of the product. [1][2]

Protocol 2: General Procedure for N-Alkylation of 4-Methyl-5-nitro-1,2,3-triazole[3]

This protocol is adapted from the N-alkylation of 4(5)-nitro-1,2,3-triazole and is expected to be applicable to the 4-methyl derivative.

Materials:

-

4-Methyl-5-nitro-1,2,3-triazole

-

Alkylating agent (e.g., dimethyl sulfate, ethyl bromide)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Suspend 4-methyl-5-nitro-1,2,3-triazole in the chosen solvent (e.g., water or ethanol).

-

Add an equimolar amount of the base (e.g., sodium hydroxide) and stir until a clear solution is obtained.

-

Add the alkylating agent (typically 0.9 to 2 equivalents, depending on the agent) to the solution. For highly reactive agents like dialkyl sulfates, the addition should be done carefully.

-

Heat the reaction mixture to the appropriate temperature (see Table 2 for guidance) and maintain for the specified time.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is organic, remove it under reduced pressure. If aqueous, proceed to extraction.

-

Extract the product mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of N1, N2, and N3 isomers can be separated by column chromatography on silica gel.

Mandatory Visualizations

Caption: Synthetic pathway for 4-Methyl-5-nitro-1,2,3-triazole and its subsequent N-alkylation.

Caption: Key application areas of this compound.

References

Application Notes and Protocols for the Nitration of Methyl-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of methyl-1,2,3-triazoles, a key reaction in the synthesis of energetic materials and pharmacologically active compounds. The focus is on the direct nitration of 2-methyl-2H-1,2,3-triazole, for which a high-yield synthetic method has been established.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a nitro group onto the triazole ring can profoundly influence its chemical properties, often enhancing its energetic nature or modulating its biological activity. The nitration of N-substituted triazoles is a fundamental transformation for accessing a range of nitro-containing heterocyclic scaffolds.

This application note details a robust and high-yielding protocol for the nitration of 2-methyl-2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid. The regioselectivity of this reaction is a critical aspect, and this protocol predominantly yields the 4-nitro derivative.

Data Presentation

The following table summarizes the quantitative data for the nitration of 2-methyl-2H-1,2,3-triazole to yield 2-methyl-4-nitro-2H-1,2,3-triazole.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| 2-Methyl-2H-1,2,3-triazole | C₃H₅N₃ | 83.09 | 1.0 g | 0.012 | - |

| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |

| Product: 2-Methyl-4-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 1.52 g | 0.0118 | 98% |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitro-2H-1,2,3-triazole[1]

This protocol describes the direct nitration of 2-methyl-2H-1,2,3-triazole.

Materials:

-

2-Methyl-2H-1,2,3-triazole

-

Fuming nitric acid

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (0.012 mol) of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker. A precipitate may form.

-